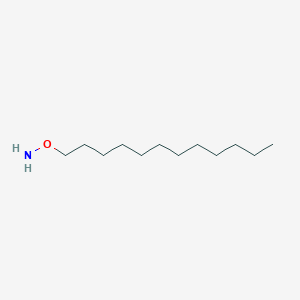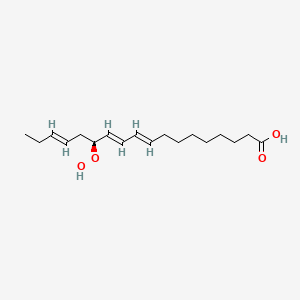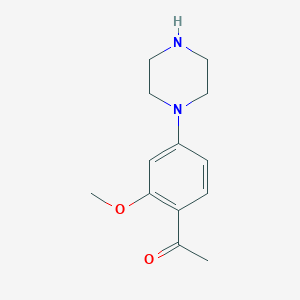
O-dodecylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-dodecylhydroxylamine is an organic compound with the chemical formula C12H27NO. It is a hydroxylamine derivative where the hydroxylamine group is bonded to a dodecyl (12-carbon) alkyl chain. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-dodecylhydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of dodecyl alcohol with hydroxylamine in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C}{12}\text{H}{25}\text{OH} + \text{NH}2\text{OH} \rightarrow \text{C}{12}\text{H}_{25}\text{ONH}_2} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
O-dodecylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
O-dodecylhydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of detergents, cosmetics, and personal care products.
Wirkmechanismus
The mechanism of action of O-dodecylhydroxylamine is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is utilized in various applications, including emulsification and solubilization of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-decylhydroxylamine: Similar structure but with a shorter alkyl chain (10 carbons).
O-benzylhydroxylamine: Contains a benzyl group instead of an alkyl chain.
Hydroxylamine-O-sulfonic acid: Contains a sulfonic acid group.
Uniqueness
O-dodecylhydroxylamine is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring strong emulsifying and solubilizing agents.
Eigenschaften
CAS-Nummer |
40345-87-7 |
|---|---|
Molekularformel |
C12H27NO |
Molekulargewicht |
201.35 g/mol |
IUPAC-Name |
O-dodecylhydroxylamine |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-13H2,1H3 |
InChI-Schlüssel |
RXDBYIXFAFDTHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)




![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)
